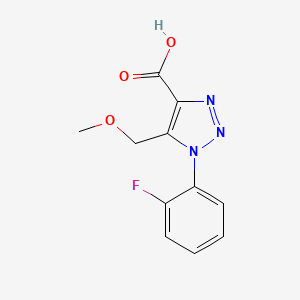
(3-Isocyanatopropoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Isocyanatopropoxy)benzene is a chemical compound with the molecular formula C10H11NO2. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products. This compound is also known for its versatile small molecule scaffold, making it a valuable building block in research and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Isocyanatopropoxy)benzene typically involves the reaction of 3-hydroxypropylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic reagent. The general reaction scheme is as follows:
C6H5OCH2CH2CH2NH2+COCl2→C6H5OCH2CH2CH2NCO+2HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process typically includes the following steps:
Preparation of 3-hydroxypropylamine: This intermediate is synthesized through the reaction of propylene oxide with ammonia.
Reaction with Phosgene: The 3-hydroxypropylamine is then reacted with phosgene in a controlled environment to produce this compound.
Purification: The crude product is purified using distillation or other separation techniques to obtain the final product with high purity.
化学反应分析
Types of Reactions
(3-Isocyanatopropoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can also participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols, to form corresponding carbamic acids and esters.
Polymerization: The compound can undergo polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form carbamic acid, which can decompose to form amines and carbon dioxide.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the polymerization with polyols.
科学研究应用
(3-Isocyanatopropoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Utilized in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Employed in the synthesis of drug candidates and as a precursor for the development of therapeutic agents.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
作用机制
The mechanism of action of (3-Isocyanatopropoxy)benzene primarily involves the reactivity of the isocyanate group. The isocyanate group is highly electrophilic and can react with nucleophiles such as amines and alcohols. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by the elimination of a leaving group to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
相似化合物的比较
Similar Compounds
Phenyl isocyanate: Similar in structure but lacks the propoxy group.
Methyl isocyanate: Similar in reactivity but has a simpler structure with a methyl group instead of the propoxybenzene moiety.
Ethyl isocyanate: Similar in reactivity but has an ethyl group instead of the propoxybenzene moiety.
Uniqueness
(3-Isocyanatopropoxy)benzene is unique due to the presence of the propoxy group attached to the benzene ring, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable intermediate for the synthesis of more complex molecules and materials.
属性
IUPAC Name |
3-isocyanatopropoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-9-11-7-4-8-13-10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNPMIFUYRTISC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-[2-[2-[2-[2-[2-[2-(2-Acetylsulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B1373806.png)



![2-Bromo-5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one](/img/structure/B1373814.png)







